molecular formula C9H12N4O3S B14906038 n-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine

n-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine

Katalognummer: B14906038
Molekulargewicht: 256.28 g/mol
InChI-Schlüssel: QERWBIHZVYXEES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine typically involves a multicomponent reaction. One common method includes the reaction of an appropriate thiazole derivative with a nitroimidazole compound under specific conditions. The reaction may involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .

Wirkmechanismus

The mechanism of action of N-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of essential biological pathways. For example, it may inhibit the synthesis of nucleic acids in microorganisms, thereby preventing their growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other imidazo[2,1-b]thiazole derivatives, such as:

Uniqueness

N-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine is unique due to its specific structural features, which confer distinct biological activities. Its combination of a nitroimidazole moiety with a thiazole ring makes it particularly effective as an antimicrobial agent .

Eigenschaften

Molekularformel

C9H12N4O3S

Molekulargewicht

256.28 g/mol

IUPAC-Name

N-(1-methoxypropan-2-yl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine

InChI

InChI=1S/C9H12N4O3S/c1-6(5-16-2)10-7-8(13(14)15)12-3-4-17-9(12)11-7/h3-4,6,10H,5H2,1-2H3

InChI-Schlüssel

QERWBIHZVYXEES-UHFFFAOYSA-N

Kanonische SMILES

CC(COC)NC1=C(N2C=CSC2=N1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.